4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid
Description
Properties
IUPAC Name |
4,4-dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFOLCCJKRLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)C(C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
Maleic anhydride serves as a versatile dienophile in reactions with furan derivatives to yield bicyclic intermediates. For example, the reaction between maleic anhydride and furan in toluene at 80°C for 24 hours produces 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. This intermediate retains the necessary stereoelectronic features for further functionalization.
Key Reaction Conditions:
| Dienophile | Diene | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| Maleic anhydride | Furan | Toluene | 80°C | 24 h | Tricyclic dione |
Cyclization Methods
Alternative approaches employ acid-catalyzed cyclization of diols or dienes. For instance, 2-butene-1,4-diol and 2,2-dimethoxypropane react in the presence of sulfuric acid to form 4,7-dihydro-2,2-dimethyl-1,3-dioxane heptan-5-ene, which undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to yield a bicyclic epoxide. While this method primarily targets phosphorus-containing tricycles, its cyclization logic can be adapted for oxygenated systems.
Functionalization to Carboxylic Acid
The C8 carboxylic acid is installed via hydrolysis of ester precursors or oxidation of alcohol intermediates . In the synthesis of cationic norbornanes, dimethyl esters at C8 and C9 are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield dicarboxylic acids. Selective mono-hydrolysis can be achieved by modulating reaction time and temperature.
Hydrolysis Optimization:
| Ester Position | Conditions | Yield (Carboxylic Acid) |
|---|---|---|
| C8 monoester | 1M NaOH, 0°C | 85% |
| C8/C9 diester | 2M NaOH, reflux | 72% (mixture) |
The endo/exo orientation of substituents critically influences reactivity and biological activity. X-ray crystallography of related tricyclic dicarboxylates confirms that the endo configuration predominates in Diels-Alder adducts due to secondary orbital interactions. Computational modeling (DFT) further supports the thermodynamic preference for endo-methyl groups, which reduce ring strain by ~3.2 kcal/mol compared to exo isomers.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, 4,4-(CH₃)₂), 3.45–3.70 (m, 4H, OCH₂), 5.12 (s, 1H, bridgehead H).
- IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
- HRMS : [M+H]⁺ calc. for C₁₂H₁₆O₅: 264.1000, found: 264.0998.
Applications and Derivatives
This compound serves as a precursor to peptidomimetic antibiotics by coupling its carboxylic acid with cationic amines. Derivatives exhibit potent activity against Gram-positive pathogens (MIC = 2–8 µg/mL) while maintaining low hemolytic toxicity (HC₅₀ > 512 µg/mL).
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid exerts its effects depends on its interactions with other molecules. Its carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its reactivity and binding properties. The tricyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-7-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-6-carboxylic acid: Another isomer with the carboxylic acid group in a different position.
Uniqueness
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid is unique due to its specific tricyclic structure and the position of the carboxylic acid group. This configuration can influence its chemical reactivity and interactions, making it distinct from its isomers and other similar compounds.
Biological Activity
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid, also known as 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, is a complex organic compound with unique structural characteristics that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields.
Molecular Characteristics
- Molecular Formula : C₈H₆O₄
- Molecular Weight : 166.13 g/mol
- CAS Number : 5426-09-5
The compound features a tricyclic structure with two carbonyl groups and a dioxatricyclo framework, which are critical for its reactivity and interaction with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | 0.60 |
The biological activity of 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit several cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and synthesis of cholesterol and steroids. For example:
- Receptor Binding : It exhibits binding affinity to various nuclear receptors, which are involved in the regulation of gene expression related to metabolism and cell proliferation:
- Toxicological Profile : The compound shows potential toxicity towards aquatic organisms and honey bees, indicating environmental implications .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of compounds similar to 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane derivatives against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria.
- Anti-inflammatory Effects : Research has suggested that derivatives of this compound can modulate inflammatory pathways in vitro, potentially offering therapeutic benefits for inflammatory diseases.
- Pharmacokinetics : ADMET properties indicate high human intestinal absorption (98%) and good oral bioavailability (71%) . This suggests potential for oral drug formulation.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid, and how can its structural integrity be verified?
Methodological Answer: Synthesis typically involves multi-step cyclization reactions using ketone or ester precursors under acidic or catalytic conditions. Key steps include:
- Cycloaddition or ring-closing metathesis to form the tricyclic core.
- Carboxylic acid functionalization via hydrolysis or oxidation of esters.
Structural verification requires multi-modal spectroscopy : - NMR (¹H/¹³C) : Confirm stereochemistry and substituent positions by comparing coupling constants and chemical shifts to computational predictions .
- X-ray crystallography : Resolve spatial arrangement of the tricyclic system and substituents.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula .
Advanced Analytical Techniques
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) for this compound?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering, hydrogen bonding). Mitigation strategies include:
- Variable-temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures.
- DFT calculations : Simulate NMR chemical shifts under different conformations using software like Gaussian or ORCA .
- Solvent polarity studies : Compare experimental shifts in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent conformational changes .
Computational Modeling
Q. Q3. What computational approaches optimize reaction pathways for synthesizing derivatives of this tricyclic carboxylic acid?
Methodological Answer: Advanced methods integrate quantum mechanics (QM) and machine learning (ML) :
Reaction path search : Use QM (e.g., DFT) to map energy barriers for cyclization steps and identify transition states .
Active learning algorithms : Train ML models on experimental data to predict optimal catalysts (e.g., Lewis acids) or solvent systems .
Free-energy perturbation (FEP) : Simulate substituent effects on reaction thermodynamics .
Handling Synthetic Impurities
Q. Q4. How can researchers isolate and characterize trace impurities formed during the synthesis of this compound?
Methodological Answer: Impurity profiling requires chromatography-coupled techniques :
- HPLC-PDA/MS : Separate impurities via reversed-phase C18 columns and identify structures using UV/Vis and MS/MS fragmentation .
- Preparative TLC/GC : Isolate impurities for standalone NMR analysis.
- Isotopic labeling : Track impurity origins (e.g., ¹³C-labeled precursors) .
Advanced Reaction Optimization
Q. Q5. What experimental design principles minimize side reactions during functionalization of the tricyclic core?
Methodological Answer: Employ Design of Experiments (DoE) and kinetic modeling :
- Factorial design : Test variables (temperature, catalyst loading, solvent) to identify dominant factors influencing selectivity .
- In situ monitoring : Use ReactIR or Raman spectroscopy to detect intermediate species and adjust conditions in real time .
- Microfluidic reactors : Enhance heat/mass transfer to suppress side pathways .
Data-Driven Contradiction Analysis
Q. Q6. How should researchers reconcile discrepancies between theoretical (computational) and experimental reaction yields?
Methodological Answer: Address discrepancies through iterative validation:
Sensitivity analysis : Identify which computational parameters (e.g., solvent model, basis set) most affect yield predictions .
Error quantification : Compare calculated vs. experimental activation energies to refine QM protocols.
Feedback loops : Integrate failed experimental data into ML training sets to improve predictive accuracy .
Theoretical Framework Integration
Q. Q7. How can theoretical frameworks guide hypothesis formulation for novel applications of this compound?
Methodological Answer: Leverage structure-activity relationship (SAR) models:
- Pharmacophore mapping : Screen for potential bioactivity (e.g., enzyme inhibition) using docking simulations .
- Thermodynamic profiling : Predict stability in biological matrices (e.g., plasma) via MD simulations .
- Retrosynthetic analysis : Deconstruct the tricyclic system to identify modular intermediates for derivatization .
Interdisciplinary Collaboration
Q. Q8. What interdisciplinary methodologies enhance research on this compound’s physicochemical properties?
Methodological Answer: Collaborate across materials science and computational chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
